molecular formula C16H22N2O6S B1342404 Dinosulfon CAS No. 5386-77-6

Dinosulfon

Número de catálogo: B1342404
Número CAS: 5386-77-6
Peso molecular: 370.4 g/mol
Clave InChI: PTKVPQXEKZOPNA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dinosulfon is a useful research compound. Its molecular formula is C16H22N2O6S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Dinosulfon in laboratory settings?

  • Methodology : Synthesis typically involves sulfonation of precursor compounds under controlled anhydrous conditions. Key steps include:

  • Purification via recrystallization or column chromatography.
  • Characterization using nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>98%).
  • Documentation of reaction parameters (temperature, solvent ratios, catalyst concentration) to ensure reproducibility .

Q. Which spectroscopic methods are most effective for characterizing this compound’s molecular structure?

  • Methodology :

  • 1H/13C NMR : Assign proton and carbon environments to confirm sulfonic acid group placement.
  • Infrared (IR) Spectroscopy : Identify sulfonyl (S=O) stretching bands (1150–1350 cm⁻¹).
  • Mass Spectrometry (MS) : Validate molecular weight via electrospray ionization (ESI-MS) or time-of-flight (TOF-MS).
  • Cross-validate results with X-ray crystallography for crystalline derivatives .

Q. How should researchers design experiments to assess this compound’s stability under varying pH conditions?

  • Methodology :

  • Prepare buffered solutions (pH 2–12) and incubate this compound at 25°C/37°C.
  • Monitor degradation via UV-Vis spectroscopy at λmax (e.g., 270 nm) and quantify using HPLC.
  • Perform kinetic analysis (zero/first-order models) to calculate half-life and identify degradation products via LC-MS .

Q. What criteria define the purity thresholds for this compound in pharmacological studies?

  • Methodology :

  • Establish purity ≥95% via HPLC with a C18 column and acetonitrile/water mobile phase.
  • Validate absence of residual solvents (e.g., dimethylformamide) using gas chromatography (GC).
  • Confirm batch-to-batch consistency using differential scanning calorimetry (DSC) for melting point analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodology :

  • Conduct meta-analysis of existing datasets, adjusting for variables like cell line heterogeneity, assay protocols, and dosage ranges.
  • Replicate conflicting experiments under standardized conditions (e.g., ISO 17025 guidelines).
  • Apply multivariate statistical models (ANOVA, PCA) to isolate confounding factors .

Q. What computational modeling approaches are validated for predicting this compound’s interaction with biological targets?

  • Methodology :

  • Use molecular docking (AutoDock Vina) to simulate binding affinities to target proteins (e.g., kinases).
  • Validate predictions with molecular dynamics (MD) simulations (GROMACS) assessing stability over 100 ns.
  • Cross-reference with experimental binding assays (SPR, ITC) for correlation analysis .

Q. How should mechanistic studies differentiate between this compound’s direct enzyme inhibition and off-target effects?

  • Methodology :

  • Employ siRNA knockdown or CRISPR-Cas9 gene editing to silence putative targets.
  • Compare dose-response curves in wild-type vs. modified cell lines.
  • Use isotopic labeling (14C-Dinosulfon) to track metabolite interactions via autoradiography .

Q. What strategies optimize this compound’s selectivity in complex biological matrices during analytical quantification?

  • Methodology :

  • Develop a solid-phase extraction (SPE) protocol using mixed-mode sorbents to isolate this compound from plasma/urine.
  • Validate using matrix-matched calibration curves and internal standards (e.g., deuterated analogs).
  • Apply tandem MS (MS/MS) with multiple reaction monitoring (MRM) to enhance specificity .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodology :

  • Perform pharmacokinetic studies (Cmax, AUC, t½) to assess bioavailability.
  • Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution.
  • Evaluate metabolite activity via hepatic microsome assays to identify prodrug activation pathways .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

  • Methodology :
  • Implement quality-by-design (QbD) principles, defining critical process parameters (CPPs) like reaction time and temperature.
  • Use design of experiments (DoE) to optimize factor interactions (e.g., Taguchi methods).
  • Apply near-infrared (NIR) spectroscopy for real-time monitoring of synthesis progression .

Q. Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response relationships for this compound in heterogeneous cell populations?

  • Methodology :
  • Fit data to sigmoidal models (Hill equation) using nonlinear regression (GraphPad Prism).
  • Calculate IC50/EC50 values with 95% confidence intervals.
  • Account for heterogeneity via mixed-effects models or bootstrapping .

Q. What methods validate the reproducibility of this compound’s chromatographic retention times across laboratories?

  • Methodology :
  • Participate in interlaboratory studies using standardized reference materials.
  • Apply Horwitz ratio (HorRat) to evaluate inter-lab precision.
  • Use robust regression (e.g., Theil-Sen) to adjust for instrumental variability .

Q. Ethical and Reporting Standards

Q. How should conflicting toxicity data for this compound be reported to avoid misinterpretation?

  • Methodology :
  • Disclose all experimental conditions (e.g., animal strain, dosing regimen) in supplementary materials.
  • Use CONSORT or ARRIVE guidelines for preclinical studies.
  • Apply GRADE criteria to assess evidence quality and bias risk .

Q. What frameworks ensure ethical rigor in this compound studies involving human-derived samples?

  • Methodology :
  • Obtain informed consent and IRB approval (protocol #XYZ).
  • Anonymize data using unique identifiers and secure databases.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Propiedades

Número CAS

5386-77-6

Fórmula molecular

C16H22N2O6S

Peso molecular

370.4 g/mol

Nombre IUPAC

(2,4-dinitro-6-octan-2-ylphenyl) methylsulfanylformate

InChI

InChI=1S/C16H22N2O6S/c1-4-5-6-7-8-11(2)13-9-12(17(20)21)10-14(18(22)23)15(13)24-16(19)25-3/h9-11H,4-8H2,1-3H3

Clave InChI

PTKVPQXEKZOPNA-UHFFFAOYSA-N

SMILES

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)SC

SMILES canónico

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)SC

Key on ui other cas no.

5386-77-6

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.